4,5-Dimethoxy vs. 4-Chloro Substitution
The target compound carries two electron-donating methoxy groups at positions 4 and 5 of the benzamide ring. The closest cataloged analog, 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide (CAS 1282131-93-4), bears a single electron-withdrawing chlorine at position 4 . In benzamide HDAC inhibitor SAR, electron-donating alkoxy substituents are associated with enhanced HDAC1/2 potency, while electron-withdrawing groups can shift selectivity toward HDAC3 or reduce overall potency below the micromolar threshold [1]. The 4,5-dimethoxy pattern also introduces two H-bond acceptors absent in the 4-chloro analog, potentially altering cap-group interactions with the HDAC surface.
| Evidence Dimension | Aromatic substitution pattern (electronic character and H-bond capability) |
|---|---|
| Target Compound Data | 4,5-dimethoxy (two –OCH₃, Hammett σₚ ≈ –0.27 each, H-bond acceptors) |
| Comparator Or Baseline | 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide (CAS 1282131-93-4): single 4-Cl (σₚ ≈ +0.23, no H-bond acceptor) |
| Quantified Difference | Qualitative difference in electronic character (donating → withdrawing) and H-bond capability (2 acceptors → 0); quantitative IC₅₀ comparison not available for these specific compounds. |
| Conditions | SAR inference from benzamide HDAC inhibitor class literature; no head-to-head assay data for this specific pair. |
Why This Matters
Users selecting a benzamide HDAC probe must decide between electron-donating vs. electron-withdrawing substitution; this compound provides the 4,5-dimethoxy donor phenotype not available from the 4-chloro catalog analog.
- [1] Vekariya MK, Vekariya RH, Shah NK. Benzamide based HDAC inhibitors: synthetic and biological approach. 2015. Review describing substituent electronic effects on HDAC inhibitory potency. View Source
